(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
The compound (E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide features a 2-thioxothiazolidin-4-one core substituted with a thiophen-2-ylmethylene group at position 5 and an acetamide-linked 4-hydroxyphenyl group at position 2.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S3/c19-11-5-3-10(4-6-11)17-14(20)9-18-15(21)13(24-16(18)22)8-12-2-1-7-23-12/h1-8,19H,9H2,(H,17,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEICCPXVJWFTJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazolidinone ring, a thiophene moiety, and a hydroxyphenyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.6 g/mol. The IUPAC name is N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S3 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide |
| InChI Key | HVYLIMURHCKTCX-VBKFSLOCSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring and thiophene moiety are believed to enhance the compound's binding affinity, influencing its overall biological effects.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, modifications at specific positions can enhance their ability to inhibit lipid peroxidation. Compounds similar to this compound have shown promising results in assays measuring antioxidant capacity, such as the TBARS assay, which evaluates malondialdehyde levels as an indicator of lipid peroxidation .
Anticancer Activity
Studies have demonstrated the anticancer potential of thiazolidinone derivatives against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF7 cell lines, indicating potent antiproliferative effects .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study highlighted that related compounds could inhibit horse radish peroxidase (HRP), suggesting potential applications in thyroid-related disorders due to their ability to modulate oxidative processes .
- Cytotoxicity Assessments : In vivo studies demonstrated low hepatotoxicity in animal models, where compounds similar to this compound were administered without significant adverse effects on liver function .
Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 4-hydroxyacetophenone with thiophenes and thiazolidinones. The synthesis typically involves the formation of thiazolidinone derivatives, followed by the introduction of the hydroxyphenyl group. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazolidine rings have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in clinical settings .
Antidepressant Properties
Research has demonstrated that related compounds with similar structural motifs exhibit antidepressant-like effects in preclinical models. For example, a study reported that certain derivatives reduced immobility time in forced swimming tests, indicating their potential as antidepressants . The mechanism may involve modulation of neurotransmitter systems, although further studies are needed to elucidate specific pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated. Compounds featuring thiazolidinone structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Drug Development
Given its diverse biological activities, this compound presents opportunities for drug development. Its structural characteristics can be optimized to enhance efficacy and reduce toxicity through medicinal chemistry approaches such as structure-activity relationship (SAR) studies.
Formulation in Therapeutic Regimens
The incorporation of this compound into therapeutic regimens for conditions like depression and infections could provide alternative treatment options. Its dual action as both an antidepressant and antimicrobial agent could be particularly beneficial in managing co-morbid conditions.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Melting Points : Analogs with rigid aromatic substituents (e.g., indole in Compound 10 ) show higher melting points (206–207°C), likely due to enhanced crystallinity from π-π stacking. In contrast, nitro-furyl derivatives (Compound 12 ) melt at 155–156°C, indicating reduced molecular packing efficiency.
- Solubility : The 4-hydroxyphenyl group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 4-chloro in Compound 9 ), though this requires experimental validation.
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s combination of thiophene and 4-hydroxyphenyl groups warrants exploration in bioactivity studies, particularly in antimicrobial or anticancer contexts, where similar scaffolds have shown promise .
- Synthetic Optimization : Higher yields in analogs with electron-donating groups (e.g., Compound 9 ) suggest prioritizing such substituents for scalable synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
